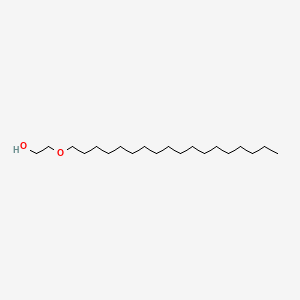

2-(Octadecyloxy)ethanol

Descripción

Propiedades

IUPAC Name |

2-octadecoxyethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-20-18-21/h21H,2-20H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIDSZQHPUZUHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9005-00-9 | |

| Record name | Polyethylene glycol monostearyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9005-00-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60858842 | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2136-72-3 | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2136-72-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002136723 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Octadecyloxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858842 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(octadecyloxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Chemical Derivatization of 2 Octadecyloxy Ethanol

Established Synthetic Pathways for 2-(Octadecyloxy)ethanol (B148145)

This compound, an organic compound with the molecular formula C20H42O2, is characterized by its amphiphilic nature, possessing both a long hydrophobic alkyl chain and a hydrophilic alcohol moiety. lookchem.com This structure lends itself to applications as a nonionic surfactant and emulsifier. The synthesis of this compound is primarily achieved through chemical processes involving precursors like octadecanol and ethylene (B1197577) glycol. lookchem.comevitachem.comchemicalbook.com

Etherification Strategies from Octadecanol Precursors

A principal method for synthesizing this compound involves the etherification of octadecanol. evitachem.com This process typically starts with octadecanol, which provides the 18-carbon alkyl chain. evitachem.com One common strategy involves converting octadecanol into a more reactive intermediate, such as octadecyl methanesulfonate (B1217627) or 1-bromooctadecane (B154017). evitachem.comnih.gov

For instance, octadecyl alcohol can be reacted with methanesulfonyl chloride in the presence of a base like N,N-diisopropylethylamine (DIPEA) in an anhydrous solvent such as dichloromethane (B109758) at low temperatures (e.g., 0 °C) to form octadecyl methanesulfonate. evitachem.comnih.gov This intermediate can then react with ethylene glycol or its derivatives to yield the final product. evitachem.com

Another approach is the direct reaction of an octadecyl halide, like 1-bromooctadecane, with an excess of ethylene glycol under alkaline conditions.

Utilization of Ethylene Glycol and its Derivatives in Synthesis

Ethylene glycol and its derivatives are crucial reagents in the synthesis of this compound, serving as the source of the hydroxyethyl (B10761427) group. lookchem.comchemicalbook.com In a widely used method, ethylene glycol is reacted with a strong base, such as sodium hydride, in an inert atmosphere to form the corresponding alkoxide. This is typically done at a reduced temperature (0-5°C).

Following the formation of the alkoxide, an octadecyl halide, for example, 1-bromooctadecane, is introduced to the reaction mixture. chemicalbook.com The mixture is then heated to facilitate the nucleophilic substitution reaction, leading to the formation of the ether linkage and producing this compound. The reaction can also be performed with diethylene glycol under alkaline conditions (e.g., NaOH or KOH) at elevated temperatures (80–100°C).

A synthesis example involves reacting propylene (B89431) glycol with sodium hydride in tetrahydrofuran (B95107) (THF), followed by the addition of 1-bromooctadecane, and refluxing the mixture overnight. chemicalbook.com

Role of Specific Reagents and Reaction Conditions in Yield Optimization

Optimizing the yield and purity of this compound is dependent on the careful selection of reagents and control of reaction conditions.

Key Reagents and Conditions:

Bases: Strong bases like sodium hydride (NaH), potassium hydroxide (B78521) (KOH), or sodium hydroxide (NaOH) are essential for deprotonating the alcohol (ethylene glycol or octadecanol), thereby activating it for nucleophilic attack. chemicalbook.com N,N-diisopropylethylamine (DIPEA) is also used, particularly in the formation of sulfonate intermediates. evitachem.comnih.gov

Solvents: Anhydrous and inert solvents such as dichloromethane or tetrahydrofuran (THF) are often employed to prevent unwanted side reactions with water and to ensure the stability of reactive intermediates. evitachem.comchemicalbook.com

Temperature: Temperature control is critical. Initial deprotonation steps are often carried out at low temperatures (e.g., 0-5°C) to manage the exothermic reaction, while the subsequent etherification step may require heating (e.g., 90-95°C or reflux) to proceed at a reasonable rate. evitachem.comchemicalbook.com

Yield Optimization Strategies:

Phase-Transfer Catalysts: The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, can enhance the reaction rate and yield by facilitating the transfer of reactants between different phases (e.g., an aqueous phase and an organic phase).

Purification Techniques: Post-reaction workup and purification are crucial for obtaining a high-purity product. This often involves extraction and washing steps to remove unreacted starting materials and byproducts. chemicalbook.comnih.gov Column chromatography, using silica (B1680970) gel with eluents like hexane/ethyl acetate (B1210297), is a common method for purifying the final product. chemicalbook.com

Reaction Monitoring: Techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used to monitor the progress of the reaction, allowing for the determination of the optimal reaction time to maximize yield and minimize byproduct formation.

| Precursor | Reagent | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Octadecanol | Methanesulfonyl chloride | N,N-diisopropylethylamine (DIPEA) | Dichloromethane | 0°C | evitachem.comnih.gov |

| Ethylene glycol | 1-Bromooctadecane | Sodium hydride (NaH) | Inert atmosphere | 0-5°C then 90-95°C | |

| Diethylene glycol | 1-Bromooctadecane | NaOH or KOH | Not specified | 80–100°C | |

| Propylene glycol | 1-Bromooctadecane | Sodium hydride (NaH) | Tetrahydrofuran (THF) | Reflux | chemicalbook.com |

Functional Derivatization for Enhanced Biological and Material Applications

The chemical structure of this compound, with its terminal hydroxyl group, allows for further modification to create derivatives with enhanced properties for specific applications in biology and materials science.

Alkoxyalkyl Modification of Nucleoside Phosphonates

Acyclic nucleoside phosphonates are a class of antiviral drugs, but their effectiveness can be limited by low oral bioavailability and poor penetration into cells. nih.gov To address these limitations, they can be chemically modified into alkoxyalkyl ester prodrugs. nih.gov This strategy involves esterifying the phosphonate (B1237965) group with a long-chain alkoxyalkanol, such as this compound. chimerix.comasm.org

This modification effectively "masks" the charged phosphonate group, creating a more lipid-soluble molecule that can more easily cross cell membranes. nih.gov Research has shown that creating octadecyloxyethyl (ODE) esters of nucleoside phosphonates like cidofovir (B1669016) (CDV) and (S)-HPMPA can significantly enhance their antiviral activity in vitro against a range of DNA viruses, including orthopoxviruses and herpesviruses. nih.govchimerix.comasm.orgresearchgate.net For example, the ODE analog of cidofovir was found to be 231-fold more active than the parent compound against vaccinia virus in cell culture. chimerix.comasm.org These alkoxyalkyl esters are designed to be taken up more readily in the gastrointestinal tract and have a prolonged presence in plasma. nih.gov

| Compound | 50% Effective Concentration (EC50) against Vaccinia Virus (µM) | Fold Increase in Activity vs. CDV | Reference |

|---|---|---|---|

| Cidofovir (CDV) | 46.2 | - | chimerix.comasm.org |

| Octadecyloxyethyl-CDV (ODE-CDV) | 0.20 | 231 | chimerix.comasm.org |

Synthesis of Novel Arsonolipid Compounds

This compound and its precursors are also utilized in the synthesis of novel lipid-like molecules, such as arsonolipids. nih.gov Arsonolipids are arsenic-containing lipid analogues that are investigated for their potential biological activities. The synthesis of these complex molecules can involve multiple steps where long alkyl chains are attached to a central scaffold.

In the synthesis of certain ether arsonolipids, a key precursor is octadecyl methanesulfonate, which is derived from octadecyl alcohol. nih.gov This reactive intermediate is then used to introduce the octadecyl ether chains onto a glycerol (B35011) or propanediol (B1597323) backbone through a Williamson etherification reaction. nih.gov For example, rac-propane-1,2-diol can be reacted with potassium hydroxide in dimethyl sulfoxide (B87167) (DMSO) followed by the addition of octadecyl methanesulfonate to produce a diether lipid intermediate. nih.gov This lipid ether can then be further modified to incorporate the arsonic acid moiety, ultimately leading to the formation of the target arsonolipid. nih.gov

Investigations into Esterification and Oxidation for Functional Group Transformation

The primary alcohol functional group in this compound serves as a key site for chemical modification, enabling its conversion into other valuable derivatives through reactions such as esterification and oxidation. These transformations alter the compound's physicochemical properties, broadening its applicability in various fields.

Esterification

The hydroxyl group of this compound can readily undergo esterification when reacted with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. evitachem.com This reaction is fundamental in synthesizing new molecules where the hydrophilic alcohol is converted into a more lipophilic ester group. These resulting esters have applications in sectors like cosmetics and pharmaceuticals. evitachem.com

A representative esterification reaction is the formation of octadecanoic acid, 2-(octadecyloxy)ethyl ester. researchgate.net This transformation involves the reaction of this compound with octadecanoic acid, typically in the presence of an acid catalyst.

Table 1: Example of Esterification of this compound

| Reactant 1 | Reactant 2 | Product |

|---|

Data derived from multiple sources. researchgate.net

Oxidation

The primary alcohol moiety of this compound is susceptible to oxidation, which can yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. evitachem.com

Partial Oxidation to Aldehyde: Under controlled conditions using mild oxidizing agents, this compound can be oxidized to form 2-(octadecyloxy)acetaldehyde.

Full Oxidation to Carboxylic Acid: The use of stronger oxidizing agents can convert the primary alcohol all the way to a carboxylic acid, resulting in the formation of 2-(octadecyloxy)acetic acid.

Research on related long-chain alkoxy alcohols has demonstrated the use of reagents like pyridinium (B92312) dichromate (PDC) in a solvent such as dimethylformamide (DMF) to effectively oxidize primary alcohols to their corresponding carboxylic acids. mdpi.com This method represents a viable pathway for the synthesis of 2-(octadecyloxy)acetic acid.

Table 2: Oxidation Products of this compound

| Starting Material | Oxidation Product | Product Type |

|---|---|---|

| This compound | 2-(Octadecyloxy)acetaldehyde | Aldehyde |

Data derived from multiple sources. evitachem.com

These functional group transformations highlight the versatility of this compound as a precursor for synthesizing a range of derivatives with tailored properties for specific applications.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-(Octadecyloxy)acetaldehyde |

| 2-(Octadecyloxy)acetic acid |

| Dimethylformamide (DMF) |

| Octadecanoic acid |

| Octadecanoic acid, 2-(octadecyloxy)ethyl ester |

Investigation of Biological Activities and Pharmacological Relevance of 2 Octadecyloxy Ethanol

Antimicrobial Efficacy Assessments

Research has identified 2-(Octadecyloxy)ethanol (B148145) as a bioactive compound with notable antimicrobial properties. It has been detected in extracts from various natural sources, including thermophilic cyanobacteria and marine organisms, which are recognized for producing secondary metabolites with potential therapeutic applications. researchgate.netnih.govnih.gov

Antibacterial Activity Profiling

Studies have demonstrated the antibacterial potential of this compound. In an analysis of fatty acid esters, the compound exhibited effective inhibition against Staphylococcus aureus, a significant human pathogen. It has also been identified as a component in extracts from the thermophilic cyanobacterium Leptolyngbya sp. HNBGU-004, which showed significant growth inhibition against both drug-sensitive and vancomycin-resistant S. aureus (VRSA). nih.gov While specific minimum inhibitory concentration (MIC) values for this compound are not always detailed in broader phytochemical analyses, its consistent presence in extracts with proven antibacterial effects underscores its contribution to this activity. nih.govnih.gov For instance, one study reported an MIC of 0.5 mg/mL for the complete cyanobacterial extract against VRSA. nih.gov Another derivative, octadecanoic acid, 2-(octadecyloxy) ethyl ester, is also noted for its contribution to the antimicrobial properties of extracts from natural sources. smujo.id

Antifungal Activity Characterization

The antifungal potential of this compound and its derivatives has also been reported. While direct studies on the isolated compound are limited, related molecules have shown efficacy. For example, a derivative, oleic acid, 3-(octadecyloxy) propyl ester, has been identified as a bioactive compound with antifungal properties in extracts from Lepidagathis cristata. researchgate.net Similarly, extracts containing fatty acid esters have demonstrated activity against various fungi, suggesting the potential for this class of compounds in developing antifungal agents. researchgate.netnih.gov

Antiviral Potency and Mechanistic Studies

One of the most significant applications of this compound in pharmacology is its use as a lipophilic component in prodrugs to enhance the activity of antiviral nucleoside analogs. By converting these analogs into octadecyloxyethyl (ODE) esters, their cellular uptake and subsequent antiviral efficacy can be dramatically improved. nih.govnih.govasm.org

Inhibition of Viral Replication (e.g., HIV, HBV) by this compound Derivatives

The strategy of creating octadecyloxyethyl (ODE) esters of nucleoside phosphonates has proven highly effective in boosting antiviral activity against a range of viruses, including Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).

Initially, acyclic nucleoside phosphonates like (S)-9-[3-hydroxy-2-(phosphonomethoxy)propyl]adenine (HPMPA) and (S)-1-[3-hydroxy-2-(phosphonomethoxy)propyl]cytosine (HPMPC, Cidofovir) were known to be potent against DNA viruses but showed little to no activity against HIV-1. nih.govnih.govasm.org However, when converted to their ODE-ester prodrugs (ODE-HPMPA and ODE-HPMPC), these compounds become potent inhibitors of HIV-1 replication, demonstrating activity at low or subnanomolar concentrations. nih.govnih.govasm.org These derivatives were also effective against HIV-1 variants resistant to other nucleoside reverse transcriptase inhibitors. nih.gov

This approach has also been successfully applied to inhibitors of HBV. researchgate.net Studies have shown that ODE-(S)-HPMPA is a potent inhibitor of HBV replication in vitro. researchgate.netnih.gov The success of this strategy extends to other viruses as well; ODE-ester derivatives of cidofovir (B1669016) (ODE-CDV) have shown multiple-log enhancements in activity against human cytomegalovirus (HCMV), herpesviruses, and orthopoxviruses like vaccinia and cowpox virus. asm.orgasm.orgoup.comcore.ac.uk More recently, ODE-phosphate derivatives of Remdesivir nucleoside (RVn) have been synthesized and tested against SARS-CoV-2, showing potent, dose-dependent inhibition of viral RNA. nih.govnih.govasm.org

| Compound | Target Virus | Cell Line | EC₅₀ (µM) | Reference |

|---|---|---|---|---|

| ODE-HPMPC (Cidofovir) | HIV-1 | MT-2 | 0.0016 | nih.gov |

| ODE-HPMPA | HIV-1 | MT-2 | 0.0039 | nih.gov |

| ODE-HPMPG | HIV-1 | MT-2 | 0.0051 | nih.gov |

| ODE-CDV (Cidofovir) | HCMV (AD169) | MRC-5 | 0.00002 | asm.org |

| ODE-CDV (Cidofovir) | HSV-1 | MRC-5 | 0.003 | asm.org |

| ODE-(S)-HPMPA | HCV (Genotype 1b) | Replicon | 0.69 | nih.gov |

| ODE-P-RVn (Remdesivir) | SARS-CoV-2 | Vero E6 | 0.30 | nih.gov |

| ODE-P-RVn (Remdesivir) | SARS-CoV-2 | Calu-3 | 0.35 | nih.gov |

Cellular Uptake and Intracellular Metabolism of Modified Nucleoside Analogs

The primary mechanism behind the enhanced potency of ODE-derivatives is the significant improvement in cellular uptake. nih.gov Nucleoside analogs, particularly phosphonates, are often limited by poor cell membrane penetration due to their negative charges. nih.gov The addition of the long, lipophilic octadecyloxyethyl chain neutralizes this charge and facilitates the compound's passage across the lipid bilayer of the cell membrane. evitachem.comasm.org

This prodrug strategy effectively bypasses the inefficient cellular uptake and initial phosphorylation steps that often limit the efficacy of the parent nucleoside analog. nih.govplos.org Once inside the cell, the ODE-ester is cleaved by cellular enzymes, releasing the nucleoside monophosphate. nih.govresearchgate.net This active metabolite is then further phosphorylated by cellular kinases to its diphosphate (B83284) or triphosphate form, which can then inhibit the viral polymerase and terminate viral replication. nih.govnih.govplos.org This enhanced delivery leads to higher intracellular concentrations of the active drug, resulting in the observed multiple-log increases in antiviral activity. nih.govnih.gov

Role in Advanced Drug Delivery Systems and Membrane Dynamics Research

The inherent amphiphilic nature of this compound makes it a valuable component in the formulation of advanced drug delivery systems. lookchem.comontosight.ai Its structure, featuring a hydrophilic head and a hydrophobic tail, allows it to act as a surfactant and emulsifier, making it ideal for creating structures like liposomes and micelles. lookchem.com

These lipid-based carriers can encapsulate hydrophobic drugs, enhancing their solubility and stability in aqueous environments. lookchem.com Research has shown that liposomes formulated with this compound can significantly improve the encapsulation efficiency and release profiles of certain drugs, making them suitable for targeted delivery applications. The compound is also used in the development of ethanol-containing liposomes, which have been shown to enhance the skin penetration of therapeutic agents. nih.gov

Enhancement of Hydrophobic Drug Solubilization

The amphiphilic structure of this compound makes it an effective surfactant and emulsifier. cymitquimica.com Its long hydrophobic octadecyl chain can interact with non-polar, hydrophobic drug molecules, while its hydrophilic ethanol (B145695) head can interact with water. This property allows it to improve the solubility of hydrophobic drugs in aqueous environments. lookchem.comevitachem.com By forming structures like micelles or liposomes, this compound can encapsulate hydrophobic drugs, thereby enhancing their dispersion and potential bioavailability in drug delivery systems. lookchem.com This is particularly valuable for pharmaceutical formulations aiming to deliver poorly soluble drugs.

Interaction with Lipid Bilayers and Influence on Membrane Fluidity

The long hydrophobic tail of this compound allows it to insert into lipid bilayers, the fundamental structure of cell membranes. This integration can influence the fluidity and permeability of the membrane. evitachem.comevitachem.com The presence of such an exogenous lipid-like molecule can disrupt the ordered packing of the membrane's own lipids, leading to an increase in membrane fluidity. This alteration of membrane properties can impact various cellular processes, including the transport of substances across the cell membrane. evitachem.comfrontiersin.org Studies on similar amphiphilic compounds have shown that changes in membrane fluidity can correlate with the efficiency of processes like drug and gene delivery. oup.com

Table 1: Experimental Techniques for Studying Lipid Bilayer Interactions

| Experimental Technique | Information Obtained |

| Differential Scanning Calorimetry (DSC) | Measures shifts in the phase transition temperature of liposomes, indicating disruption of the lipid bilayer. |

| Fluorescence Anisotropy | Uses probes to assess changes in membrane fluidity. |

| Molecular Dynamics Simulations | Predicts the binding energy and orientation of the compound within the lipid bilayer. |

Compatibility with Biological Systems in Amphiphilic Research

Amphiphilic compounds like this compound are subjects of interest in biological research due to their ability to self-assemble into organized structures such as monolayers and vesicles in aqueous solutions. d-nb.info This behavior mimics the formation of biological membranes and makes them useful as model systems. evitachem.com The compatibility of these synthetic amphiphiles with biological systems is a key area of investigation. evitachem.com Research into similar nonionic surfactants has focused on assessing their biocompatibility through methods like blood hemolysis assays and cell toxicity studies to ensure they are safe for potential use in drug delivery applications. nih.gov

Evaluation of Other Bioactive Potentials and Contributions to Extracts

Presence in Natural Extracts Exhibiting Antioxidant Activity

Table 2: Natural Sources of Extracts Containing this compound with Antioxidant Activity

| Natural Source | Type of Extract |

| Musa spp. (Banana Flower) | Essential Oil |

| Padina pavonia | Volatile Fraction tjnpr.org |

| Leptadenia pyrotechnica | Ethanolic Extract mdpi.com |

| Chenopodium ambrosioides | n-hexane fraction nrfhh.com |

| Ziziphus mauritiana | Ethanolic Extract researchgate.net |

Identification in Extracts with Anti-inflammatory Potential

In addition to its presence in antioxidant-rich extracts, this compound has also been identified in natural extracts with potential anti-inflammatory effects. For example, it was found in an extract of Glutamicibacter mysorens, a mangrove-derived actinomycete, which produces various bioactive compounds with potential anti-inflammatory properties. nih.gov The compound was also detected in the marine algae Gracilaria oblongata, which is being investigated for its ability to prevent inflammation. portlandpress.com While the direct anti-inflammatory contribution of this compound itself requires more specific investigation, its presence in these extracts is noteworthy. Some related long-chain fatty acid esters and alcohols have been associated with anti-inflammatory activity. nih.gov

Environmental Fate and Bioremediation Research of 2 Octadecyloxy Ethanol

Biodegradation Studies and Environmental Persistence

The persistence of 2-(Octadecyloxy)ethanol (B148145) in the environment is largely determined by its susceptibility to biodegradation. Studies distinguish between ready and inherent biodegradability to assess how quickly and under what conditions the compound will break down.

Ready Biodegradability Assessments in Aquatic Environments

Ready biodegradability tests are stringent evaluations designed to determine if a chemical can be rapidly and completely broken down by unadapted microorganisms in an aerobic aquatic environment. cefic-lri.org For this compound, a study based on the OECD Guideline 301B for CO2 evolution showed that the compound is not readily biodegradable. This classification indicates that rapid and complete removal in environments like municipal sewage treatment plants may not occur. cefic-lri.orgsigmaaldrich.cn

A public report from the Australian Industrial Chemicals Introduction Scheme (AICIS) detailed the results of a ready biodegradability study. The findings from this assessment are summarized below.

Table 1: Ready Biodegradability of this compound

| Test Guideline | Inoculum Source | Exposure Duration | Result | Classification |

|---|

This table is based on data from an unpublished report by Safepharm Laboratories Ltd (2007e) as cited in the AICIS public report.

Inherent Degradability and Environmental Transformation Pathways

While not readily biodegradable, this compound has been shown to be inherently biodegradable. This means that while it may not break down quickly under the stringent conditions of ready biodegradability tests, it can be degraded by a microbial population that has been adapted to it over a longer period. epa.gov An inherent biodegradability study, the Modified MITI Test (II) (OECD TG 302C), confirmed this, showing the compound is susceptible to eventual microbial degradation.

The transformation of glycol ethers like this compound can follow several pathways. As they contain a hydroxyl (-OH) functional group, they can undergo reactions similar to alcohols. sigmaaldrich.cn The biodegradation of related glycol ethers can sometimes produce metabolites such as organic acids and aldehydes. nih.govresearchgate.net For instance, the biodegradation of ethylene (B1197577) glycol monomethyl ether (EGME) can result in the formation of methoxyacetic acid. nih.govresearchgate.net The hydrolysis of ether linkages is a key step in the breakdown of these compounds. nih.gov

Table 2: Inherent Biodegradability of this compound

| Test Guideline | Inoculum Source | Exposure Duration | Result | Classification |

|---|

This table is based on data from the Australian Industrial Chemicals Introduction Scheme (AICIS) public report.

Occurrence and Biological Removal from Contaminated Water Systems

The industrial applications of this compound, particularly in the energy sector, have led to its detection in specific types of contaminated water. Research into biological treatment methods is ongoing to address this contamination.

Detection in Hydraulic Fracturing Produced Water

This compound has been identified as a component in produced water from hydraulic fracturing operations. rsc.org Produced water is a significant waste stream from oil and gas extraction, containing a complex mixture of organic and inorganic compounds. rsc.orgnih.gov The presence of this compound in these waters is linked to its use in hydraulic fracturing fluids, where glycol ethers and other surfactants are employed as solvents, corrosion inhibitors, or to modify fluid properties. google.comidsi.md A 2018 study investigating the organic composition of produced water from the Utica and Bakken Shales explicitly listed this compound as one of the detected organic compounds. rsc.org

Biological Treatment Approaches for Organic Compound Remediation

The removal of persistent organic compounds like this compound from produced water presents a significant challenge. Biological treatment is considered a promising approach to degrade these organic constituents. rsc.org Engineered biofilm systems have been studied for their effectiveness in treating the organic fraction of produced waters. rsc.org Research has shown that the biodegradability of produced water varies significantly, with total organic carbon (TOC) removal rates ranging from 1% to 87%, depending on the specific chemical composition of the water. rsc.org

For glycol ethers specifically, bioremediation using dedicated microbial species is being explored as an alternative to traditional activated sludge systems. google.com Studies have successfully used microorganisms from the genus Rhodococcus to degrade other glycol ethers, such as 2-ethoxyethanol (B86334) and 2-butoxyethanol, suggesting their potential use in biopreparations for treating wastewater containing these types of solvents. idsi.md Although conventional biological wastewater treatment can be effective for many glycol ethers, the complete removal of polyethylene (B3416737) glycol ethers is not always guaranteed. sigmaaldrich.cnresearchgate.net

Applications in Advanced Materials Science and Engineering

Surface Active Properties and Emulsification Mechanisms

The dual nature of the 2-(Octadecyloxy)ethanol (B148145) molecule governs its behavior at interfaces. The hydrophobic octadecyl chain preferentially interacts with non-polar substances, while the hydrophilic ethanol (B145695) head forms favorable interactions with water. This amphiphilicity is the primary driver of its surfactant capabilities, allowing it to reduce surface tension between immiscible liquids or between a liquid and a solid. ontosight.ai

Role in Industrial Formulations as a Surfactant

As an effective surfactant, this compound is utilized in various industrial and consumer products. ontosight.ai Its ability to stabilize emulsions makes it a valuable ingredient in the formulation of detergents, cleaning agents, and personal care products. cymitquimica.comontosight.ai In these applications, it helps to emulsify oils and suspend dirt, facilitating their removal. ontosight.ai Furthermore, its stabilizing properties are leveraged in the cosmetics and pharmaceutical industries, where it can be used to enhance the solubility and bioavailability of certain compounds. cymitquimica.comevitachem.com The compound's structure allows it to act as an emulsifier and stabilizer, contributing to the consistency and performance of these formulations. cymitquimica.com

Research on Interfacial Activity and Self-Assembly

The amphiphilic character of this compound drives its self-assembly into organized structures in solution. When dispersed in an aqueous environment, these molecules can spontaneously form micelles, which are spherical aggregates with the hydrophobic tails oriented inward and the hydrophilic heads facing the surrounding water. This process enhances the solubility of hydrophobic compounds by encapsulating them within the micellar core. evitachem.com Research has also explored its use in the preparation of liposomes, which are vesicular structures that can be used in drug delivery systems. The study of its interfacial activity is crucial for applications such as the synthesis of nanoparticles, where it can act as a surfactant to create stable colloidal systems.

Monolayer and Duolayer Systems for Evaporation Control

A significant area of research for this compound involves its use in forming monomolecular films at air/water interfaces to reduce water evaporation. This application is of particular interest for water conservation in reservoirs and agricultural settings.

Formation and Characterization of Monomolecular Films at Air/Water Interfaces

When spread on a water surface, this compound molecules orient themselves with their hydrophilic heads in the water and their hydrophobic tails directed towards the air. This creates a thin, organized film known as a monolayer. usq.edu.au These monolayers can be tightly packed, forming a barrier that significantly impedes the transfer of water molecules from the liquid to the vapor phase. usq.edu.au The formation and properties of these films are often studied using a Langmuir trough, which allows for the precise control and measurement of the surface area and surface pressure of the monolayer. researchgate.net Techniques like Brewster Angle Microscopy and grazing incidence X-ray diffraction (GIXD) are used to characterize the structure and packing of these molecular films at the air-liquid interface. researchgate.netweizmann.ac.il

Synergistic Effects in Binary Component Monolayers

Research has shown that the performance of evaporation-reducing monolayers can be enhanced by using mixtures of different compounds. Studies have investigated binary monolayers composed of this compound (also referred to as C18E1) and other amphiphiles like 1-octadecanol (C18OH). researchgate.net These mixed systems can exhibit synergistic effects, where the combination of the two components results in a more effective evaporation barrier than either component alone. researchgate.net The interaction between the different molecules can lead to a more densely packed and stable monolayer structure. usq.edu.au For instance, shorter-chain fatty alcohols can mix with longer-chain compounds, and under pressure, the longer-chain molecules can squeeze out the shorter ones to re-establish a highly ordered structure required for reducing evaporation. usq.edu.au

| Compound Name | Chemical Formula | Common Abbreviation | Role in Monolayers |

|---|---|---|---|

| This compound | C₂₀H₄₂O₂ | C18E1 | Primary component for forming evaporation-reducing films. researchgate.net |

| 1-Octadecanol | C₁₈H₃₈O | C18OH | Commonly mixed with C18E1 to create synergistic binary monolayers. researchgate.net |

| Hexadecanol | C₁₆H₃₄O | C16OH | A fatty alcohol also used in monolayer research, known to spread spontaneously. usq.edu.au |

Noncovalent Interactions with Polymeric Systems for Enhanced Performance

To improve the mechanical stability of monolayers, particularly against disturbances like wind, researchers have explored combining them with water-soluble polymers. researchgate.net A "duolayer" system can be formed through the noncovalent interaction between a this compound monolayer and a polymer like poly(vinylpyrrolidone) (PVP) dissolved in the water subphase. researchgate.net While this duolayer maintains a similar evaporation reduction performance to the pure monolayer under static conditions, it exhibits a greater surface viscosity. researchgate.net This increased viscosity suggests enhanced stability and resilience to external forces. researchgate.net The polymer is thought to concentrate at the film/water interface at low surface pressures and is squeezed out into the bulk water at higher pressures, indicating a dynamic interaction that reinforces the monolayer structure. researchgate.net

Potential in the Development of Novel Functional Materials

The unique amphiphilic structure of this compound, which features a long hydrophobic octadecyl chain and a hydrophilic hydroxyl head group, positions it as a valuable compound in the field of materials science. ontosight.ai This dual nature allows it to act as a molecular building block for the creation of novel functional materials with tailored properties. ontosight.ai Its potential is being explored in the development of advanced materials such as specialized polymers and nanoparticles, where its structural characteristics can be leveraged to influence material behavior and performance. ontosight.ai

One area of research has highlighted the emergence of this compound during the synthesis of new functional materials. A study investigating the potentiation of a medicinal formulation using mid-infrared (MIR) rays found that this compound was generated in the process. magnascientiapub.com The research noted that this method represents a new approach for the preparation of functional materials designed to interact with mid-IR radiation (2-6 µm). magnascientiapub.com The generation of this compound was quantified using Gas Chromatography-Mass Spectrometry (GC-MS), with its concentration varying based on the extent of MIR exposure. magnascientiapub.com

Table 1: GC-MS Data of this compound in a Mid-IR Treated Formulation This table presents the relative abundance of this compound in a sample after exposure to mid-infrared rays, as identified in a study on novel material synthesis methods.

| Sample Treatment | Retention Time (min) | Peak Area (%) |

| Control (Unsprayed) | 61.327 | 0.0 |

| 2 Sprays (MIR) | 61.327 | 2.963 |

| 4 Sprays (MIR) | 61.327 | 14.873 |

| 6 Sprays (MIR) | 61.327 | 3.245 |

| Source: Adapted from Magna Scientia Advanced Biology and Pharmacy, 2024. magnascientiapub.com |

The structure of this compound, specifically its reactive hydroxyl group, allows for its use as a precursor in the synthesis of more complex functional molecules. The hydroxyl group can undergo reactions like esterification and oxidation to produce derivatives with distinct properties. evitachem.com For instance, the synthesis of related long-chain ether lipids, such as arsonolipids, involves multi-step chemical processes starting with similar long-chain alcohols. mdpi.com These synthetic strategies demonstrate how compounds like this compound can be integral to constructing larger, functional architectures for applications in areas like drug delivery. evitachem.com

Furthermore, this compound has been identified as a phytochemical in the n-hexane fraction of Chenopodium ambrosioides methanol (B129727) extract. nrfhh.com The presence of this and other long-chain compounds in natural sources provides a basis for bio-inspired materials design. nrfhh.comsmujo.id The identification of various phytochemicals alongside this compound, as detailed in the study, underscores the diversity of molecular structures available from natural extracts for potential use in materials science. nrfhh.com

Table 2: Research Findings on this compound and Related Compounds in Materials Context This table summarizes key findings from various studies, highlighting the properties and contexts relevant to the application of this compound in materials science.

| Research Focus | Compound(s) of Interest | Key Finding Relevant to Materials Science | Source |

| Novel Synthesis Method | Ethanol, 2-(octadecyloxy)- | Identified as a product in a new synthesis method for preparing functional materials that interact with mid-IR radiation. | magnascientiapub.com |

| Phytochemical Analysis | Ethanol, 2-(octadecyloxy)- | Identified as a component in a plant extract, suggesting its potential as a bio-derived building block for materials. | nrfhh.com |

| General Applications | This compound | Its amphiphilic nature makes it suitable for developing new polymers and nanoparticles. | ontosight.ai |

| Synthesis of Analogues | rac-2,3-bis(octadecyloxy)propan-1-ol | Synthetic routes for complex long-chain ether lipids illustrate methods for creating functional materials from similar precursors. | mdpi.com |

The combination of its amphiphilic properties, the reactivity of its hydroxyl group, and its availability from both synthetic and natural sources makes this compound a compound of significant interest for the future development of novel functional materials.

Advanced Analytical Methodologies for Research and Characterization of 2 Octadecyloxy Ethanol

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopy is the cornerstone of molecular structure determination. By analyzing the interaction of molecules with electromagnetic radiation, chemists can map out the atomic connectivity and confirm the identity and purity of a substance. evitachem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the precise molecular structure of 2-(Octadecyloxy)ethanol (B148145). By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for an unambiguous assembly of the molecular puzzle. amazonaws.com

In the ¹H-NMR spectrum of this compound, distinct signals correspond to the different types of protons in the molecule. The long octadecyl chain produces a characteristic set of signals: a triplet at approximately 0.88 ppm for the terminal methyl (-CH₃) group, a large, complex multiplet around 1.25 ppm for the bulk of the methylene (B1212753) (-CH₂-) groups in the chain, and other specific multiplets for protons closer to the ether linkage. amazonaws.com Protons on the carbons attached to the ether and hydroxyl groups are deshielded and appear further downfield, typically in the 3.5-4.0 ppm range. amazonaws.com The presence of a hydroxyl group (-OH) proton can be confirmed by its characteristic signal, which may be broad and its position variable depending on the solvent and concentration.

The ¹³C-NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. Key expected signals include the terminal methyl carbon at around 14 ppm, a cluster of signals between 22 and 32 ppm for the methylene carbons of the alkyl chain, and deshielded signals for the carbons bonded to oxygen atoms (C-O) at approximately 60-72 ppm. amazonaws.comtandfonline.com The integration of ¹H and ¹³C NMR data provides definitive confirmation of the compound's structure.

Table 1: Predicted NMR Spectral Data for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (δ) ppm | Signal Multiplicity (¹H NMR) |

|---|---|---|---|

| ¹H | -CH₃ (terminal) | ~0.88 | Triplet |

| ¹H | -(CH₂)₁₅- (bulk chain) | ~1.25 | Multiplet |

| ¹H | -O-CH₂- (alkyl chain) | ~3.4-3.6 | Triplet |

| ¹H | -O-CH₂-CH₂-OH | ~3.5-3.8 | Multiplet |

| ¹H | -OH | Variable | Singlet (broad) |

| ¹³C | -CH₃ (terminal) | ~14.1 | N/A |

| ¹³C | -(CH₂)₁₅- (bulk chain) | ~22.7-32.0 | N/A |

| ¹³C | -O-CH₂-CH₂-OH | ~61-72 | N/A |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. amazonaws.comtandfonline.com

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing the exact molecular weight of a compound and crucial clues about its structure through fragmentation patterns. evitachem.com For this compound, the molecular formula is C₂₀H₄₂O₂ with a precise molecular weight of 314.5463 g/mol . nist.govnist.govnist.gov

In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion, [M]⁺, which corresponds to the molecular weight of the compound. For this compound, this peak appears at an m/z of 314. nist.gov This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. docbrown.info The pattern of these fragments serves as a molecular fingerprint. Common fragmentation pathways for ether-alcohols include cleavage of the C-O bonds and the loss of small neutral molecules like water from the alcohol group. docbrown.info The most intense peak in the spectrum, known as the base peak, represents the most stable fragment formed during this process. Analysis of these fragments helps to confirm the presence of the octadecyl chain and the hydroxy-ethyl ether moiety. nist.gov

Table 2: Key Ions in the Electron Ionization Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Significance |

|---|---|---|

| 314 | [C₂₀H₄₂O₂]⁺ | Molecular Ion ([M]⁺) |

| 296 | [M-H₂O]⁺ | Loss of water from the molecular ion |

| 45 | [CH₂CH₂OH]⁺ | Fragment corresponding to the ethanol (B145695) head group |

Note: Fragmentation data is based on spectra available in public databases and general fragmentation principles. nist.govdocbrown.info

Chromatographic Separations for Identification and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with a detector, such as a mass spectrometer, it becomes a powerful tool for identifying and quantifying individual components, like this compound, within a complex sample such as a plant extract.

Gas Chromatography-Mass Spectrometry (GC-MS) for Phytochemical Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing volatile and semi-volatile compounds. mdpi.com It has been instrumental in identifying this compound as a natural product in a wide variety of plant species. In this method, the components of a sample extract are vaporized and separated as they travel through a long capillary column. The separated components then enter a mass spectrometer, which generates a unique mass spectrum for each one. nrfhh.com

The identification of this compound is typically confirmed by matching its retention time and its mass spectrum with those of a known standard or by comparing its spectrum to extensive, curated spectral libraries like the NIST Mass Spectral Library. nrfhh.com Research has documented the presence of this compound in various plant parts, highlighting its widespread occurrence in nature.

Table 3: Selected Findings of this compound in Plant Extracts via GC-MS

| Plant Species | Part of Plant | Relative Percentage (%) | Reference |

|---|---|---|---|

| Capsicum annum (cultivars) | Fruit | 0.05–16.9% | mdpi.com |

| Musa spp. (Banana bud) | Fresh Flower | 6.83% | caass.org.cn |

| Musa spp. (Banana bud) | Dried Flower | 10.16% | caass.org.cn |

| Azadirachta indica (Neem) | Leaf | 5.87% (peak area) | scispace.com |

| Chenopodium ambrosioides | Aerial Parts | 1.02% | nrfhh.com |

| Cayratia trifolia | - | 0.5% | japsonline.com |

High-Performance Liquid Chromatography (HPLC) in Extract Analysis

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique, particularly suited for compounds that are non-volatile or thermally unstable. ethanolproducer.com In HPLC, the sample is passed through a column packed with a solid adsorbent material (stationary phase) using a liquid solvent (mobile phase) under high pressure. This allows for the separation of components based on their differing interactions with the stationary and mobile phases. ethanolproducer.com

While GC-MS is more commonly reported for the identification of this compound, HPLC is a crucial tool for the analysis of crude plant extracts that contain this and other related compounds. mdpi.com HPLC can be used to separate fractions of an extract for further analysis or to quantify specific compounds if an appropriate standard and detection method are used. For instance, in an analysis of a fractionated sample, this compound was identified with a retention time of 21.805 minutes. The choice of HPLC method, including the column type (e.g., reversed-phase) and detector (e.g., DAD, ELSD), is tailored to the properties of the analytes of interest within the extract. researchgate.net

Computational Approaches in Molecular Interactions Research

While direct computational research specifically targeting this compound is limited, computational methodologies are vital for understanding the behavior of amphiphilic molecules of this class. Techniques like Molecular Dynamics (MD) simulations and quantum chemical calculations offer profound insights into molecular-level interactions that are difficult to observe experimentally.

For structurally similar long-chain ether-alcohols, computational studies are used to develop molecular force fields—sets of parameters that describe the potential energy of the atoms in the system. These force fields are essential for running MD simulations, which can model how the molecule behaves over time in different environments (e.g., in water, at an oil-water interface). Such simulations can reveal how the hydrophobic octadecyl tail and the hydrophilic ethanol head govern its self-assembly, micelle formation, and surfactant properties. The Automated Topology Builder (ATB) and Repository is one such resource that aids in generating topologies for these types of simulations.

Furthermore, computational docking studies could be employed to predict how this compound might bind to biological targets like enzymes or membrane receptors. japsonline.com These in silico approaches can guide further experimental research by predicting potential biological activities and mechanisms of action, providing a powerful complement to traditional laboratory analysis.

Molecular Docking Simulations for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein or nucleic acid). This method is instrumental in drug discovery and molecular biology for predicting the binding affinity and interaction between a ligand and its target protein at the atomic level. In the context of this compound, molecular docking simulations have been employed to explore its potential interactions with various biological targets.

Research involving extracts from natural sources has identified this compound as a bioactive component, leading to further in silico analysis to understand its biological potential. These studies use computational models to simulate how the compound might bind to specific protein receptors known to be involved in various physiological and pathological processes.

One such study investigated the bioactive compounds from the ethanol extract of Chrysanthemum indicum flowers for their antioxidant potential. pensoft.net In this research, this compound was identified as a constituent and was computationally docked against key receptors involved in the production of reactive oxygen species (ROS): Cytochrome P450 (CP450) and NADPH oxidase (NO). pensoft.netpensoft.net The molecular docking was performed using YASARA-Structure, and the results were analyzed to determine the binding-free energy (BFE), which indicates the strength of the interaction. pensoft.net For this compound, the simulation yielded a binding free energy of -5.8 kcal/mol with the CP450 receptor and -5.2 kcal/mol with the NO receptor. pensoft.net

Table 1: Molecular Docking Results for this compound with Oxidative Stress-Related Receptors

| Target Receptor | Binding Free Energy (kcal/mol) | Source Study |

|---|---|---|

| Cytochrome P450 (CP450) | -5.8 | pensoft.net |

| NADPH Oxidase (NO) | -5.2 | pensoft.net |

In another line of research, this compound was identified in an ethanolic extract of Cayratia trifolia (L.) and was evaluated for its potential as a Peroxisome Proliferator-Activated Receptor gamma (PPARγ) agonist. japsonline.com PPARγ is a significant therapeutic target for various cancers. japsonline.com The molecular docking analysis was carried out using the Glide module from the Schrödinger suite, with the OPLS_2005 force field. japsonline.com While the study highlighted other compounds from the extract, such as Cyclopentadecane and Vitamin E, as having better interactions with PPARγ, this compound was included in the comprehensive screening of all 20 identified bioactive compounds against the receptor's binding site. japsonline.com

Furthermore, computational databases provide predictions on the pharmacokinetic properties of this compound based on its structure. For instance, the Traditional Chinese Medicine-Absorption, Distribution, Metabolism, and Excretion-Database of Ingredients and Prescription (TCM-ADIP) predicts a high plasma protein binding (PPB) rate of 97.41% for the compound. This high degree of protein binding suggests a strong general affinity for interacting with biological macromolecules. The database also provides predictive scores for its interaction with metabolic enzymes, such as its potential as a CYP1A2 inhibitor.

Table 2: Summary of Molecular Docking and Computational Binding Predictions for this compound

| Target/Parameter | Method/Software | Finding/Prediction | Source |

|---|---|---|---|

| Cytochrome P450 (CP450) | Molecular Docking (YASARA-Structure) | Binding Free Energy: -5.8 kcal/mol | pensoft.net |

| NADPH Oxidase (NO) | Molecular Docking (YASARA-Structure) | Binding Free Energy: -5.2 kcal/mol | pensoft.net |

| Peroxisome Proliferator-Activated Receptor gamma (PPARγ) | Molecular Docking (Schrödinger Glide) | Screened as a potential ligand | japsonline.com |

| Plasma Protein Binding (PPB) | Computational Prediction (TCM-ADIP) | 97.41% | |

| CYP1A2 Inhibition | Computational Prediction (TCM-ADIP) | Predicted inhibitor activity (Score: 0.186) |

These findings collectively demonstrate the application of molecular docking and computational simulations in characterizing the potential bioactivity of this compound. By predicting its binding affinity to specific receptors like CP450, NO, and PPARγ, researchers can formulate hypotheses about its biological roles and guide further in vitro and in vivo experimental validation.

Natural Occurrence and Biosynthetic Pathways of 2 Octadecyloxy Ethanol

Isolation and Identification from Diverse Natural Sources

Gas chromatography-mass spectrometry (GC-MS) analysis has been the primary method for identifying 2-(Octadecyloxy)ethanol (B148145) in complex extracts from various natural sources.

Extracts from several marine organisms have been shown to contain this compound.

Ascidians : The compound has been identified in the methanolic extract of the colonial ascidian Lissoclinum bistratum, where it is noted for its potential antimicrobial activity. researchgate.netresearchgate.netfrontiersin.org It has also been listed as a compound found in other ascidians. afjbs.com

Algae : Various species of marine macroalgae have been found to contain this compound. It was detected in ethanol (B145695) extracts of the red algae Acanthophora spicifera and Gelideilla acerosa. Other studies have also confirmed its presence in Acanthophora spicifera and another macroalga, Gracilaria edulis. tci-thaijo.org Additionally, it was found in the brown alga Padina pavonia at a concentration of 1.23%. tjnpr.org

Fungi : Marine-derived fungi are another source of this compound. Analysis of the fermentation broth of Penicillium roqueforti revealed the presence of this compound. elsevier.eselsevier.es It has also been identified as a metabolite in Aspergillus niger. mdpi.com

Table 1: Identification of this compound in Marine Organisms

| Organism | Class | Extract/Source | Study Reference(s) |

|---|---|---|---|

| Lissoclinum bistratum | Ascidian | Methanol (B129727) Extract | researchgate.net, researchgate.net, frontiersin.org |

| Acanthophora spicifera | Red Algae | Ethanol & Chloroform Extracts | , tci-thaijo.org, |

| Gelideilla acerosa | Red Algae | Ethanol & Chloroform Extracts | |

| Gracilaria edulis | Red Algae | Ethanol Extract | tci-thaijo.org |

| Padina pavonia | Brown Algae | Steam Distillation | tjnpr.org |

| Penicillium roqueforti | Fungus | Fermentation Broth | elsevier.es, elsevier.es |

| Aspergillus niger | Fungus | Not Specified | mdpi.com |

The compound has also been isolated from several terrestrial plants.

Ziziphus mauritiana : this compound has been reported as a major constituent of this plant. mdpi-res.com

Chrysanthemum indicum : Ethanolic extracts of Chrysanthemum indicum flowers have been shown to contain this compound. pensoft.net

Chenopodium ambrosioides : GC-MS profiling of the n-hexane fraction from a methanol extract of Chenopodium ambrosioides successfully identified the presence of this compound. nrfhh.comnrfhh.comresearchgate.net

Table 2: Identification of this compound in Terrestrial Plants

| Organism | Common Name | Extract/Source | Study Reference(s) |

|---|---|---|---|

| Ziziphus mauritiana | Indian Jujube | Not Specified | mdpi-res.com |

| Chrysanthemum indicum | Indian Chrysanthemum | Ethanolic Extract | pensoft.net |

| Chenopodium ambrosioides | Mexican Tea / Epazote | n-hexane fraction of methanol extract | nrfhh.com, nrfhh.com, researchgate.net |

Several studies have identified this compound as a product in microbial cultures, particularly from fungi.

The fermentation broth of the marine-derived fungus Penicillium roqueforti was found to contain the compound. elsevier.eselsevier.es

It has been detected as a metabolite of the fungus Aspergillus niger and as a volatile compound from Aspergillus flavus grown on cracked corn. mdpi.comaaem.pl

The ethyl acetate (B1210297) extract of the entomopathogenic fungus Beauveria bassiana also contains this compound. ekb.eg

Beyond fungi, the compound has also been found in bacteria, such as the mangrove-derived Glutamicibacter mysorens (an Actinomyces) and Streptomyces sp. nih.govresearchgate.net

Terrestrial Plant Extracts (e.g., Ziziphus mauritiana, Chrysanthemum indicum, Chenopodium ambrosioides)

Metabolic Origins and Natural Abundance Studies

While this compound has been identified in a wide array of natural sources, detailed studies on its specific biosynthetic pathways within these organisms are limited in the available literature. Its formation could potentially be related to fatty acid metabolism.

However, there is a contrasting view that suggests this compound may not be a naturally occurring metabolite in some contexts. hmdb.ca Instead, its presence could be the result of exposure to the compound or its derivatives from external sources. hmdb.ca This is plausible given its use in the preparation of fatty alcohol ethoxylates. chemicalbook.com This perspective suggests that organisms might absorb and accumulate the compound from their environment.

Presence within the Human Exposome and Related Research

The human exposome is defined as the collection of all exposures an individual experiences throughout their lifetime and how these exposures relate to health. hmdb.caresearchgate.net This includes insults from environmental and occupational sources, as well as compounds produced internally in response to stressors. hmdb.caresearchgate.net

This compound is considered part of the human exposome. hmdb.ca Research has identified this compound in human blood. hmdb.ca According to the Human Metabolome Database, this compound is not considered a naturally occurring human metabolite; rather, it is found in individuals who have been exposed to it. hmdb.ca This aligns with the hypothesis that its presence in various organisms, and subsequently in humans, may be linked to its role as an industrial chemical or a byproduct of other commercial compounds. hmdb.caeuropa.eueuropa.eu

Future Research Directions and Emerging Paradigms for 2 Octadecyloxy Ethanol

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of 2-(octadecyloxy)ethanol (B148145) often involves the etherification of ethylene (B1197577) glycol with 1-bromooctadecane (B154017) or the reaction of octadecanol with ethylene oxide. evitachem.com These methods, while effective, can utilize harsh reagents and generate undesirable byproducts. Future research is increasingly focused on developing more sustainable and "green" synthetic routes.

Key areas of investigation include:

Catalytic Systems: Exploring novel catalysts to improve reaction efficiency and reduce energy consumption. This includes investigating phase transfer catalysts that can facilitate reactions in biphasic systems, minimizing the need for organic solvents.

Renewable Feedstocks: Investigating the use of bio-based starting materials to replace petroleum-derived reactants. The natural occurrence of this compound in some plant essential oils, such as those from banana flowers, suggests the potential for biosynthetic pathways or the use of natural precursors.

Alternative Solvents: Research into the use of greener solvents, such as supercritical fluids or ionic liquids, to replace traditional volatile organic compounds (VOCs). The use of solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) is being explored in broader peptide synthesis, indicating a trend that could influence the production of related compounds. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

A comparative look at traditional versus potential green synthesis methods highlights the shift in chemical manufacturing priorities.

Table 1: Comparison of Synthetic Approaches for this compound

| Feature | Traditional Synthesis (e.g., Williamson Ether Synthesis) | Future Green Synthesis |

| Starting Materials | 1-Bromooctadecane, Ethylene Glycol, Sodium Hydride | Bio-based alcohols, Ethylene Carbonate |

| Solvents | Anhydrous solvents like Dichloromethane (B109758), Tetrahydrofuran (B95107) (THF) evitachem.comchemicalbook.com | Supercritical CO2, Water, Bio-derived solvents |

| Catalysts | Strong bases (e.g., Sodium Hydride) | Biocatalysts (enzymes), Heterogeneous catalysts |

| Byproducts | Halide salts, Unreacted starting materials | Water, Biodegradable materials |

| Energy Input | Often requires heating | Lower reaction temperatures, Microwave-assisted synthesis |

Expanded Pharmacological Screening and In-Depth Mechanistic Elucidation

While this compound is primarily known for its surfactant properties in formulations, its structural similarity to biologically active fatty alcohols and ethers suggests a potential for direct pharmacological activity. evitachem.com Future research will likely focus on a more comprehensive screening of its biological effects and a deeper understanding of its mechanisms of action.

Emerging research directions include:

Antimicrobial and Antifungal Activity: Preliminary studies on similar compounds and extracts containing this compound suggest potential antimicrobial and antifungal properties. smujo.idresearchgate.net Systematic screening against a broad panel of pathogenic bacteria and fungi is a logical next step.

Anti-inflammatory and Antioxidant Properties: Some natural extracts containing this compound have demonstrated antioxidant and anti-inflammatory effects. researchgate.netasianpubs.org Future studies could isolate this compound and directly assess its capacity to scavenge free radicals and modulate inflammatory pathways.

Drug Delivery and Permeation Enhancement: The amphiphilic nature of this compound makes it an excellent candidate for enhancing the solubility and membrane permeability of poorly water-soluble drugs. ontosight.aievitachem.com Research into its use in novel drug delivery systems like liposomes and niosomes is ongoing. researchgate.net

Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound exerts any observed biological effects is crucial. This involves studying its interactions with cell membranes, enzymes, and other cellular components. evitachem.com

Rational Design and Fabrication of Novel Materials for Specific Applications

The unique physical and chemical properties of this compound make it a valuable building block in materials science. Its ability to self-assemble and modify surface properties is key to its utility. ontosight.ai

Future applications in materials science could include:

Nanoparticle Synthesis: Its role as a surfactant can be leveraged in the controlled synthesis of nanoparticles with specific sizes and shapes, which is critical for their application in catalysis, electronics, and medicine.

Smart Materials: Incorporating this compound into polymers or gels could lead to the development of "smart" materials that respond to external stimuli such as temperature or pH.

Liquid Crystals: The long alkyl chain and polar headgroup are characteristic features of molecules that can form liquid crystalline phases. Research into chalconyl-based liquid crystals with octadecyloxy tails has shown the influence of this group on mesomorphic properties. tandfonline.com

Emulsion and Foam Stabilization: In the cosmetics and food industries, there is a continuous demand for more effective and stable emulsifiers. atamankimya.com Research into the phase behavior and interfacial properties of this compound can lead to improved formulations.

Innovative Approaches to Environmental Remediation

The surfactant properties of this compound also have potential applications in environmental remediation, particularly in the cleanup of oil spills and other hydrophobic contaminants.

Areas for future research include:

Enhanced Bioremediation: this compound can increase the bioavailability of hydrophobic pollutants to microorganisms, thereby enhancing the rate of biodegradation. Studies on the use of natural fibers to immobilize bacteria for crude oil remediation represent an area where such surfactants could be beneficial. researchgate.net

Soil Washing: It can be used in soil washing technologies to remove organic contaminants from soil and sediment.

Green Formulations: Developing environmentally benign surfactant formulations for remediation that have low toxicity and are readily biodegradable. The use of this compound in phytoremediation, the use of plants to clean up pollutants, has been suggested. asianpubs.org

Advanced Computational Modeling for Structure-Activity Relationship Prediction

Computational modeling and in silico techniques are becoming indispensable tools in chemical research. For this compound, these methods can accelerate the discovery and optimization of its applications.

Future computational studies may focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to predict the biological activity or physical properties of derivatives of this compound. This can guide the synthesis of new compounds with enhanced properties. The European Chemicals Agency's REACH program relies on such models for hazard assessment. europa.eu

Molecular Docking: Using molecular docking simulations to predict how this compound and its derivatives might bind to specific biological targets, such as enzymes or receptors. This is particularly relevant for pharmacological applications. researchgate.netpensoft.net

Molecular Dynamics Simulations: Simulating the behavior of this compound at interfaces and in self-assembled structures (e.g., micelles, bilayers) to understand the molecular basis of its surfactant properties.

Predictive Toxicology: Employing computational models to predict the potential toxicity and environmental fate of this compound and its derivatives, aligning with green chemistry principles.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Molecular Weight | 314.54 g/mol | nist.gov |

| Melting Point | 48-53 °C | upfluorochem.com |

| Boiling Point | 413.1°C at 760 mmHg | upfluorochem.com |

| Flash Point | 154.2°C | upfluorochem.com |

| Density | 0.867 g/cm³ | upfluorochem.com |

Q & A

Q. Basic

- GC-MS : Look for a molecular ion peak at m/z 298.5 (C20H42O2) and fragmentation patterns corresponding to the ethoxy and octadecyl groups .

- ¹H NMR : Signals at δ 1.2–1.6 ppm (octadecyl CH2), δ 3.5–3.7 ppm (ethoxy -OCH2CH2O-), and δ 1.5 ppm (terminal CH3) .

- IR : Stretching vibrations for C-O (1100–1250 cm<sup>-1</sup>) and hydroxyl (-OH, ~3400 cm<sup>-1</sup>) .

How can researchers optimize the etherification step in synthesizing this compound to improve yield and purity?

Advanced

Key variables for optimization:

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .

- Solvent-free conditions : Reduces side reactions; shows solvent-free O-acetylation with CoCl2 increases efficiency .

- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane:ethyl acetate) improves purity .

Data-Driven Approach : Monitor reaction progress via TLC or GC-MS to terminate at peak yield.

What are the primary reaction pathways (e.g., oxidation, substitution) available for this compound, and how do reaction conditions influence product distribution?

Q. Advanced

- Oxidation : With KMnO4/CrO3, the hydroxyl group forms carboxylic acids. Higher temperatures favor complete oxidation .

- Substitution : Thionyl chloride (SOCl2) converts -OH to -Cl, useful for derivatization .

- Esterification : React with acetic anhydride under acidic conditions to form acetate derivatives (e.g., for analytical purposes) .

| Reaction | Reagents | Product | Conditions |

|---|---|---|---|

| Oxidation | KMnO4 | Carboxylic acid | Acidic, 80–100°C |

| Substitution | SOCl2 | Chloro derivative | Anhydrous, reflux |

What are the established applications of this compound in biological research?

Q. Basic

- Membrane studies : Acts as a non-ionic surfactant (e.g., Brij® 76) to solubilize membrane proteins .

- Sample preparation : Used in lipid extraction protocols due to its amphiphilic properties .

- Drug delivery : Enhances solubility of hydrophobic compounds in pharmaceutical formulations .

How should discrepancies in spectroscopic data (e.g., NMR vs. GC-MS) be resolved when confirming the structure of derivatives?

Q. Advanced

- Cross-validation : Compare NMR integration ratios with theoretical proton counts. For GC-MS, ensure molecular ion consistency with expected m/z.

- Elemental analysis : Confirm C, H, O percentages to rule out impurities .

- High-resolution MS : Resolve ambiguities in fragmentation patterns .

Case Study : If NMR suggests residual solvent peaks, repeat analysis under dry conditions or use deuterated solvents.

What are the critical parameters for designing a purification protocol post-synthesis?

Q. Basic

- Solvent selection : Ethanol or ethyl acetate for recrystallization .

- Chromatography : Silica gel columns with gradient elution (hexane → ethyl acetate) .

- Washing steps : Use NaHCO3 to remove acidic impurities .

What mechanistic insights explain this compound's surfactant properties, and how can this be validated?

Q. Advanced

- Amphiphilic structure : The long alkyl chain (hydrophobic) and ethoxy group (hydrophilic) enable micelle formation.

- Validation methods :

Experimental Design : Compare CMC values with structurally similar surfactants to assess efficiency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.